7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfone group at the 1,1-dioxide position. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the bromination of benzo[d]isothiazol-3(2H)-one followed by oxidation to introduce the sulfone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfone functionality .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Sulfonic acids.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the bromine and sulfone groups, making it less reactive in certain chemical reactions.
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Similar structure but with the bromine atom at the 6th position, leading to different reactivity and biological activity.
Benzo[b]thiophene-1,1-dioxide: Contains a thiophene ring instead of a thiazole ring, resulting in distinct chemical and physical properties
Uniqueness
7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both a bromine atom and a sulfone group, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATFYHFAVCVRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137631-23-1 |
Source
|
Record name | 7-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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